molecular formula C12H10N6OS2 B5481935 2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide

2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide

Cat. No. B5481935
M. Wt: 318.4 g/mol
InChI Key: HXVJELLFTVYXDY-UHFFFAOYSA-N
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Description

The compound “2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide” belongs to the class of 1,2,4-triazole derivatives . These derivatives have been reported to exhibit promising anticancer properties . The compound is characterized by the presence of a 1,2,4-triazole ring, which is an important active pharmaceutical scaffold .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of similar 1,2,4-triazole derivatives has been determined by single X-ray crystal diffraction . Further characterization was done by elemental analysis, IR, TGA, and PXRD .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar 1,2,4-triazole derivatives include the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane with varied metal salts under solvothermal conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, some synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm^−3) and optimal oxygen balance .

Mechanism of Action

The mechanism of action of similar 1,2,4-triazole derivatives involves their interaction with the aromatase enzyme, a possible target . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme .

Safety and Hazards

The safety of similar 1,2,4-triazole derivatives has been evaluated on MRC-5 as a normal cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent anticancer agents . Given their promising anticancer properties, further investigation into their synthesis, characterization, and biological activity could be beneficial .

properties

IUPAC Name

2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS2/c19-10(15-11-16-14-8-21-11)6-20-12-17-13-7-18(12)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVJELLFTVYXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2SCC(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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